molecular formula C9H14F2O B2405962 [(3S,8R)-2,2-Difluorospiro[2.5]octan-8-yl]methanol CAS No. 2503155-19-7

[(3S,8R)-2,2-Difluorospiro[2.5]octan-8-yl]methanol

Cat. No.: B2405962
CAS No.: 2503155-19-7
M. Wt: 176.207
InChI Key: OHJWKXSNWHWPAX-YUMQZZPRSA-N
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Description

[(3S,8R)-2,2-Difluorospiro[25]octan-8-yl]methanol is a chemical compound characterized by its unique spirocyclic structure, which includes a spiro[25]octane core with two fluorine atoms and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S,8R)-2,2-Difluorospiro[2.5]octan-8-yl]methanol typically involves the formation of the spirocyclic core followed by the introduction of the fluorine atoms and the methanol group. One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by fluorination using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

[(3S,8R)-2,2-Difluorospiro[2.5]octan-8-yl]methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include the corresponding aldehydes, carboxylic acids, methyl derivatives, and various substituted spirocyclic compounds .

Scientific Research Applications

[(3S,8R)-2,2-Difluorospiro[2.5]octan-8-yl]methanol has several applications in scientific research:

Mechanism of Action

The mechanism by which [(3S,8R)-2,2-Difluorospiro[2.5]octan-8-yl]methanol exerts its effects depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable tool in drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(3S,8R)-2,2-Difluorospiro[2.5]octan-8-yl]methanol is unique due to its combination of a spirocyclic core, fluorine atoms, and a methanol group. This combination imparts specific chemical and physical properties, such as increased stability and reactivity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

[(3S,8R)-2,2-difluorospiro[2.5]octan-8-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F2O/c10-9(11)6-8(9)4-2-1-3-7(8)5-12/h7,12H,1-6H2/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHJWKXSNWHWPAX-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC2(F)F)C(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@]2(CC2(F)F)[C@@H](C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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